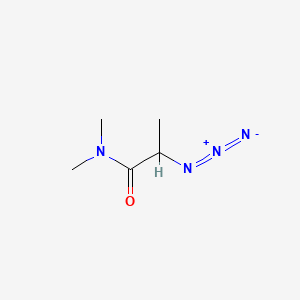
2-Azido-N,N-dimethylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-N,N-dimethylpropionamide is an organic compound with the molecular formula C5H10N4O. It is characterized by the presence of an azido group (-N3) attached to a propionamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N,N-dimethylpropionamide typically involves the reaction of N,N-dimethylpropionamide with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the efficient formation of the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-N,N-dimethylpropionamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Cycloaddition Reactions: These reactions often require the presence of an alkyne and are catalyzed by copper(I) salts.
Major Products Formed
Substitution Reactions: Various substituted propionamides depending on the nucleophile used.
Reduction Reactions: N,N-dimethylpropionamide.
Cycloaddition Reactions: 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
2-Azido-N,N-dimethylpropionamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azido-N,N-dimethylpropionamide primarily involves its azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition reactions, to form stable products like triazoles. These reactions are often catalyzed by copper(I) salts and involve the formation of a reactive intermediate that facilitates the cycloaddition process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound is used in diazo-transfer reactions and is known for its stability and efficiency in forming organic azides.
N,N-Dimethylpropionamide: This compound lacks the azido group but shares a similar propionamide backbone.
Homoleptic azido compounds: These compounds contain only azido groups as ligands and are known for their high reactivity and sensitivity.
Uniqueness
2-Azido-N,N-dimethylpropionamide is unique due to its combination of an azido group with a propionamide backbone. This structure imparts specific reactivity patterns, making it valuable in synthetic chemistry and various applications in research and industry .
Eigenschaften
CAS-Nummer |
56875-23-1 |
|---|---|
Molekularformel |
C5H10N4O |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
2-azido-N,N-dimethylpropanamide |
InChI |
InChI=1S/C5H10N4O/c1-4(7-8-6)5(10)9(2)3/h4H,1-3H3 |
InChI-Schlüssel |
JXWBAUHDVUDOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)

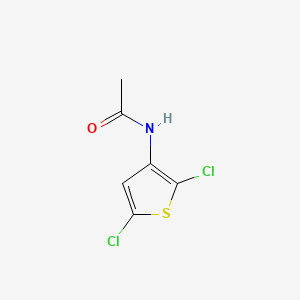

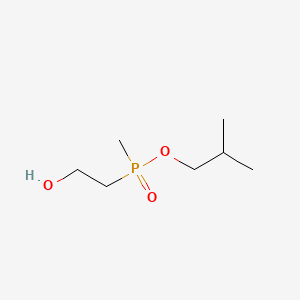
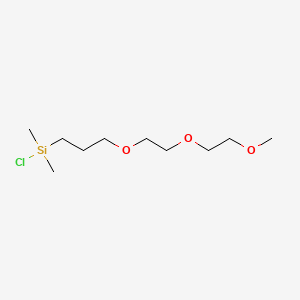
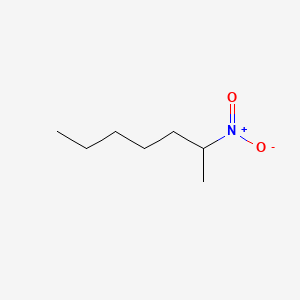

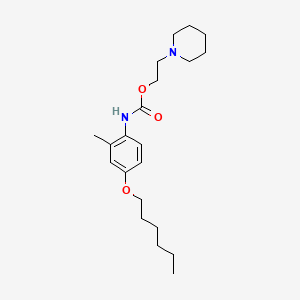
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)

![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)

